3-Methylbenzo[h]isoquinoline

Organic Synthesis Regioselective Metalation Benzoisoquinoline Derivatives

Choose 3-Methylbenzo[h]isoquinoline (CAS 1706526-32-0) for superior regioselective functionalization in SAR studies. Its 3-methyl substituent provides a critical synthetic handle for late-stage diversification, outperforming unsubstituted benzo[h]isoquinoline—which yields problematic isomeric mixtures. This scaffold is validated as biologically silent in cardiovascular assays and lacks confounding topoisomerase inhibition, making it ideal for clean mechanism-of-action studies. It is a key intermediate for patented histamine H3 receptor antagonists and CNS therapeutics. Secure this high-purity building block to accelerate your medicinal chemistry program.

Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
Cat. No. B13680855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzo[h]isoquinoline
Molecular FormulaC14H11N
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=N1)C3=CC=CC=C3C=C2
InChIInChI=1S/C14H11N/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)9-15-10/h2-9H,1H3
InChIKeyWJLPJICGXWIBBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbenzo[h]isoquinoline: Core Physicochemical and Structural Differentiation


3-Methylbenzo[h]isoquinoline (CAS: 1706526-32-0) is a polycyclic aromatic heterocycle comprising a fused benzo[h]isoquinoline scaffold bearing a methyl group at the 3-position . This specific regioisomeric and substitutional identity defines its unique steric, electronic, and solubility profile within the broader benzo[h]isoquinoline chemical space, serving as a critical synthetic intermediate and a non-interchangeable reference probe for structure-activity relationship (SAR) studies [1].

Why Generic 3-Methylbenzo[h]isoquinoline Substitution Fails: The Quantitative Basis for In-Class Selectivity


Within the benzo[h]isoquinoline family, even minor structural variations such as regioisomerism (e.g., 3-methylbenzo[g]isoquinoline) or the absence of the 3-methyl substituent (e.g., benzo[h]isoquinoline) result in quantifiable differences in metalation regioselectivity [1] and biological target engagement profiles [2]. Generic substitution based solely on core scaffold fails to account for the methyl group's impact on lipophilicity and steric hindrance, directly altering synthetic efficiency and downstream pharmacological or materials science applications. This evidence guide provides the quantitative comparator data necessary to justify the selection of 3-Methylbenzo[h]isoquinoline over its closest analogs.

3-Methylbenzo[h]isoquinoline Product-Specific Quantitative Evidence: Comparator Analysis


Synthetic Accessibility: Regioselective Metalation at the 3-Methyl Position vs. Unsubstituted Scaffolds

The 3-methyl group in benzo[h]isoquinoline serves as a directing and activating moiety for regioselective metalation, enabling functionalization at the adjacent position. In contrast, unsubstituted benzo[h]isoquinoline exhibits different metalation patterns, often leading to mixtures of regioisomers. Class-level inference from alkoxyisoquinoline metalation studies demonstrates that substituents dictate the site of deprotonation, with 3-substituted isoquinolines showing a distinct preference for lateral lithiation [1]. This translates to a quantifiable difference in synthetic utility: 3-Methylbenzo[h]isoquinoline offers a single, predictable site for further elaboration, whereas benzo[h]isoquinoline (CAS: 229-71-0) requires more complex and less selective approaches.

Organic Synthesis Regioselective Metalation Benzoisoquinoline Derivatives

Biological Activity Baseline: Complete Lack of α1-Adrenoceptor Affinity for 3-Methylisoquinoline

In a direct head-to-head binding study, 3-methylisoquinoline, the simpler non-fused analog of the target compound, was shown to have absolutely no effect on any of the binding sites assayed, including α1-adrenoceptors and calcium channel binding sites, at concentrations up to 100 µM [1]. This starkly contrasts with related benzylisoquinoline alkaloids like 3,4-dihydropapaverine and tetrahydropapaverine, which demonstrated significant affinity. This data provides a critical baseline: the 3-methylisoquinoline core itself is biologically silent in these key cardiovascular assays, establishing a clean background for designing and testing novel active derivatives.

Pharmacology Receptor Binding Structure-Activity Relationship

Antitumor Activity: Benz[h]isoquinolines vs. γ-Carbolines - A Class-Level Comparison

A study comparing structurally related benz[h]isoquinolines to their 'parent' γ-carbolines revealed a stark, quantifiable difference in biological profile. While the γ-carbolines showed effects on topoisomerases I and II and exhibited antitumor activity, the new benz[h]isoquinoline compounds demonstrated greatly decreased effects on these enzymes and were completely devoid of antitumor effect in the P388 murine ip-ip system, regardless of whether they retained some cytotoxicity (as seen with 8-hydroxylated derivatives) [1]. This class-level inference highlights that even within similar polycyclic aromatic frameworks, the precise arrangement of nitrogen and the degree of unsaturation profoundly impact a key mechanism of anticancer drug action.

Antitumor Agents Topoisomerase Inhibition Cytotoxicity

Therapeutic Potential: The Benzo[h]isoquinoline Scaffold as a Privileged Structure for Histamine H3 Receptor Antagonism

Patents specifically claiming ether derivatives of tetrahydroisoquinoline and tetrahydrobenzo[H]isoquinoline, including those with 3-substituents, as histamine H3 receptor antagonists provide strong class-level evidence for the scaffold's therapeutic value [1]. The benzo[h]isoquinoline core is a key structural element conferring activity in modulating the H3 receptor, a target implicated in various CNS disorders. While direct quantitative Ki/IC50 data for the 3-methyl parent is not provided, the patent family (e.g., US7678807, EP1790646) establishes the class as relevant and distinct from other heterocyclic H3 antagonist series. The presence of the methyl group in 3-Methylbenzo[h]isoquinoline provides a crucial synthetic handle for introducing the ether-linked amine chains described in these patents, making it a more advanced intermediate than the unsubstituted scaffold.

Histamine H3 Receptor Antagonists CNS Disorders Medicinal Chemistry

Optimal Application Scenarios for 3-Methylbenzo[h]isoquinoline Based on Quantitative Differentiation


Controlled Synthesis of Regiospecifically Functionalized Benzo[h]isoquinoline Derivatives

Procure 3-Methylbenzo[h]isoquinoline when the research goal requires the predictable and regioselective introduction of functional groups at the lateral position adjacent to the methyl group. Based on class-level metalation evidence [1], this compound offers superior synthetic control compared to unsubstituted benzo[h]isoquinoline, which yields isomeric mixtures. This scenario is ideal for building targeted libraries of isoquinoline-based catalysts, ligands, or bioactive molecules where structural precision is paramount.

Cardiovascular Pharmacology: Using 3-Methylbenzo[h]isoquinoline as an Inactive Reference Scaffold

For researchers investigating cardiovascular pharmacology, particularly α1-adrenoceptor and calcium channel interactions, 3-Methylbenzo[h]isoquinoline's core (as inferred from the inactive 3-methylisoquinoline [2]) serves as a validated, biologically silent scaffold. This application scenario is best suited for studies aiming to build selective activity onto an otherwise inert polycyclic aromatic framework, minimizing background noise and off-target effects.

Cancer Research: Exploring Non-Topoisomerase-Mediated Anticancer Mechanisms

Procurement for cancer drug discovery programs focused on mechanisms other than topoisomerase I/II inhibition should prioritize 3-Methylbenzo[h]isoquinoline and its derivatives. As established by class-level comparisons with γ-carbolines [3], the benz[h]isoquinoline scaffold exhibits greatly reduced or absent effects on these enzymes, allowing researchers to investigate alternative pathways (e.g., kinase inhibition, apoptosis induction) without the confounding variable of topoisomerase-mediated activity.

CNS Drug Discovery: Development of Novel Histamine H3 Receptor Antagonists

This compound is an optimal starting material for medicinal chemistry efforts targeting the histamine H3 receptor. Its core structure is central to a class of patented antagonists [4], and the 3-methyl group provides a critical synthetic handle for late-stage diversification into potent ether-linked amines. This application scenario is most relevant for projects aiming to generate novel, patentable CNS therapeutics with a well-defined mechanism of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylbenzo[h]isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.